

An In-depth Technical Guide to Methyl Trifluoromethanesulfonate: The "Magic Methyl" Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl fluorosulfonate*

Cat. No.: *B1210642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis.^{[1][2]} Its high reactivity has earned it the "Magic Methyl" moniker, a name it shares with the historically significant but more hazardous **methyl fluorosulfonate**.^[3] Due to its exceptional ability to introduce methyl groups to a wide range of substrates, methyl triflate has become an indispensable tool in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs) and in material science for initiating controlled polymerization processes.^{[4][5]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and handling protocols.

Chemical Structure and Properties

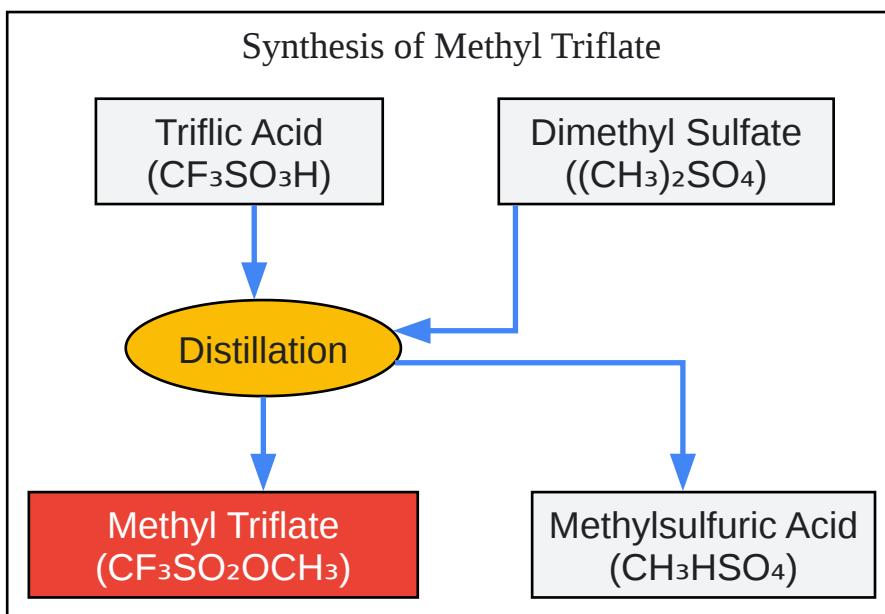

Methyl triflate is the organic compound with the formula $\text{CF}_3\text{SO}_2\text{OCH}_3$.^[1] It is a colorless liquid at room temperature.^{[1][6]} The triflate (CF_3SO_3^-) moiety is an excellent leaving group, which makes the methyl group highly electrophilic and readily transferable to nucleophiles. This high reactivity is the source of its power as a methylating agent, surpassing traditional reagents like methyl iodide.^[7]

Table 1: Physical and Chemical Properties of Methyl Triflate

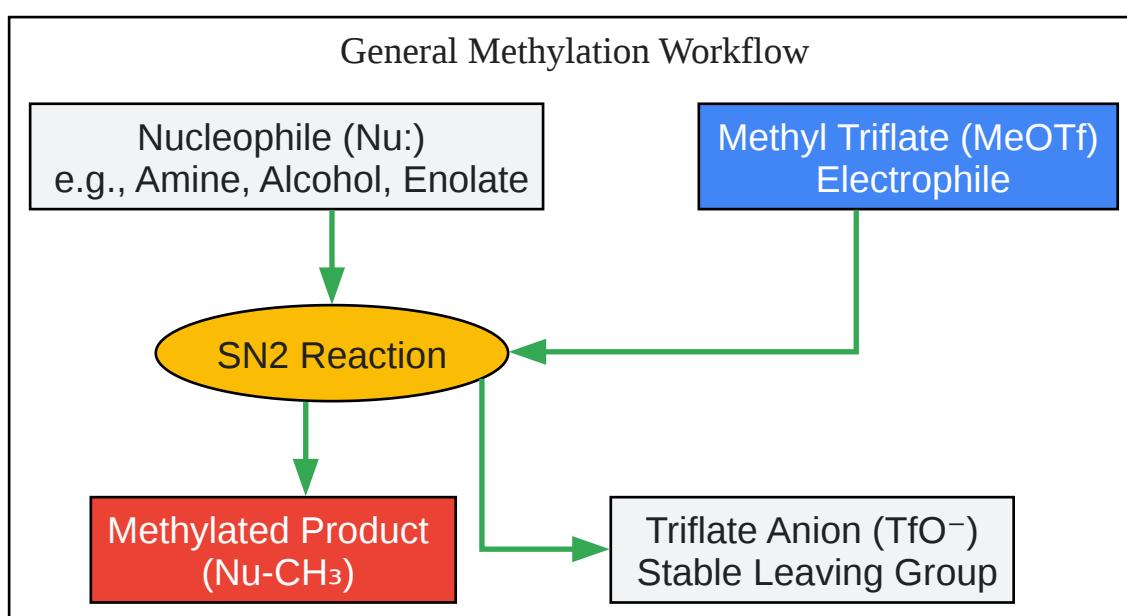
Property	Value	Source
Chemical Formula	$C_2H_3F_3O_3S$	[1] [8]
Molecular Weight	164.10 g/mol	[6] [7]
Appearance	Colorless to pale yellow/brown liquid	[6] [7] [8]
Density	1.45 g/mL at 25 °C	[6] [7]
Boiling Point	94–99 °C	[7] [9]
Melting Point	-64 °C	[1]
Flash Point	38 °C (100-101 °F)	[1] [6] [8]
Solubility	Insoluble in water (hydrolyzes); Sparingly soluble in chloroform, slightly in ethyl acetate.	[7] [8]
Refractive Index	1.326	[7]

Synthesis of Methyl Triflate

While commercially available, methyl triflate can be prepared in the laboratory. The most common method involves the methylation of triflic acid with dimethyl sulfate.[\[1\]](#)[\[10\]](#) Another reported method is the reaction of trifluoromethanesulfonic anhydride with methyl orthoate, which proceeds under mild conditions and produces the product in high yield.[\[11\]](#)

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of Methyl Triflate from Triflic Acid.


Reactivity and Applications

The immense synthetic utility of methyl triflate stems from its high reactivity, which allows it to methylate a wide range of functional groups, including those considered poor nucleophiles like amides, nitriles, and aldehydes.[\[1\]](#)

Key Applications:

- **Methylation of Heterocycles:** It is highly effective for the N-methylation of heterocycles, a crucial step in many synthetic routes for pharmaceuticals.[\[1\]](#)
- **Pharmaceutical Synthesis:** Used in the creation of complex organic molecules and APIs where precise methylation is required.[\[2\]\[4\]](#) For example, it was used in a critical N-methylation step in the total synthesis of a (-)-Quinocarcin derivative.[\[12\]](#)
- **Carbohydrate Chemistry:** Employed for the pre-methylation of polysaccharides under mild basic conditions.[\[4\]\[6\]](#)

- Cationic Polymerization: Acts as an initiator for the living cationic polymerization of lactones (e.g., lactide, ϵ -caprolactone), cyclic carbonates, and 2-alkyloxazolines to produce polymers with well-defined molecular weights.[1][5]
- Radiochemistry: Carbon-11 labeled methyl triflate ($[^{11}\text{C}]\text{MeOTf}$) is a key reagent for synthesizing radiolabeled compounds for positron emission tomography (PET) imaging, such as in the production of Pittsburgh Compound B for imaging β -amyloid plaques.[1][13]

[Click to download full resolution via product page](#)

Fig. 2: General S_N2 Methylation Pathway using Methyl Triflate.

Experimental Protocols

The following provides a generalized protocol for the N-methylation of a substrate. Warning: Methyl triflate is extremely toxic and corrosive. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Protocol: General N-Methylation of a Secondary Amine

- Reaction Setup:

- To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and a suitable anhydrous solvent (e.g., dichloromethane).
- Cool the solution to 0 °C using an ice bath.
- Addition of Reagents:
 - If required, add a non-nucleophilic base (e.g., Proton-Sponge® or 2,6-lutidine) to the solution to neutralize the triflic acid generated during the reaction.
 - Slowly add methyl triflate (typically 1.1 to 1.5 equivalents) to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring:
 - Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours).
 - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
- Quenching and Workup:
 - Upon completion, cool the reaction mixture back to 0 °C.
 - Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product using column chromatography on silica gel to obtain the desired methylated product.

Safety and Hazard Information

Methyl triflate is a hazardous substance and requires strict safety protocols for handling.[\[14\]](#) It is highly reactive, toxic, corrosive, and flammable.[\[7\]](#)[\[14\]](#)

Table 2: Key Safety and Hazard Data

Hazard Type	Information	GHS Hazard Statements
Acute Toxicity	Fatal if inhaled. Toxic if swallowed or in contact with skin. [6] [14]	H330: Fatal if inhaled. [1] [6] H301 + H311: Toxic if swallowed or in contact with skin. [1] [6]
Corrosivity	Causes severe skin burns and eye damage. [6] [14]	H314: Causes severe skin burns and eye damage. [1] [6]
Flammability	Flammable liquid and vapor. [8] Flash Point: 38 °C. [6]	H226: Flammable liquid and vapor. [1] [6]
Reactivity	Reacts with water (hydrolyzes). [1] Sensitive to heat. [8]	-

Handling and Storage:

- Engineering Controls: Always handle methyl triflate inside a well-ventilated chemical fume hood.[\[14\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with a face shield, and protective clothing to cover all exposed skin.[\[14\]](#)[\[16\]](#) A NIOSH-approved respirator may be required for certain operations.[\[15\]](#)[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[\[14\]](#)[\[17\]](#) Refrigerated storage (0-6 °C) is often recommended.[\[6\]](#)[\[14\]](#)
- Spills: In case of a small spill, remove all ignition sources.[\[17\]](#) Use an inert absorbent material to soak up the spill, seal in a vapor-tight plastic bag, and dispose of as hazardous

waste.[16][17]

First Aid Measures:

- Inhalation: Immediately move the affected person to fresh air and seek emergency medical attention.[14]
- Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing.[8] Seek immediate medical attention.[14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[15] Seek immediate medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

Methyl triflate is a powerful reagent that has secured a vital role in modern organic chemistry. Its exceptional reactivity allows for the efficient methylation of a vast array of substrates, facilitating the synthesis of complex molecules in fields ranging from pharmaceuticals to material science.[2][5] However, its significant hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. When handled with appropriate care, methyl triflate remains an invaluable tool for chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. nbino.com [nbino.com]
- 3. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]
- 4. nbino.com [nbino.com]

- 5. nbino.com [nbino.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. grokipedia.com [gropkipedia.com]
- 8. Methyl triflate | C₂H₃F₃O₃S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. nbino.com [nbino.com]
- 15. fishersci.com [fishersci.com]
- 16. roco.global [roco.global]
- 17. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Trifluoromethanesulfonate: The "Magic Methyl" Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210642#magic-methyl-reagent-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com